(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H18FNO2 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methoxy group attached to a benzyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.29 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Crystallography and Conformational Studies
(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol and its structurally similar compounds have been a subject of interest in crystallography and molecular structure studies. The compounds have been obtained through substitution reactions and analyzed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction methods have been employed to determine crystal structures and conduct conformational analyses. Additionally, Density Functional Theory (DFT) studies have been used to compute and confirm the molecular structures, revealing the physicochemical properties and molecular electrostatic potentials of these compounds (Huang et al., 2021).
Synthesis and Medicinal Applications
These compounds are also notable in the synthesis of other complex molecules. For instance, reactions involving certain pyrrolidinones with alkaline methoxide in methanol have been used to produce methoxylated pyrrolinones, which are valuable intermediates for creating agrochemicals or medicinal compounds. This indicates the significance of these compounds in pharmaceutical synthesis and agrochemical industries (Ghelfi et al., 2003).
properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-17-13-3-2-10(6-12(13)14)7-15-5-4-11(8-15)9-16/h2-3,6,11,16H,4-5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIFFMOPASUNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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